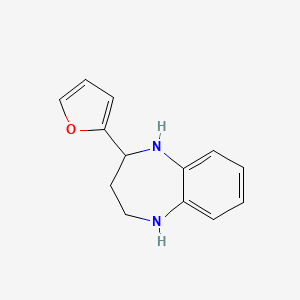

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIUPJNYBUXKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377996 | |

| Record name | 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394655-13-1 | |

| Record name | 2-(2-Furanyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394655-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The classical approach to synthesizing 1,5-benzodiazepines, including 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, involves the condensation of o-phenylenediamine with ketones such as furyl ketones. This method typically proceeds via the formation of an imine intermediate followed by cyclization to form the benzodiazepine ring.

Catalysts: Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O) has been reported as an efficient catalyst for this condensation under mild conditions at room temperature in ethanol solvent. The catalyst loading is low (about 0.02 mmol per 1 mmol o-phenylenediamine), and the reaction time varies depending on the ketone substrate.

Procedure: The reaction mixture of o-phenylenediamine, ketone (2.2 equivalents), catalyst, and ethanol is stirred at room temperature until completion as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the product is purified by chromatography using cyclohexane/ethyl acetate as eluent.

Advantages: This method is straightforward, uses mild conditions, and provides good yields of 1,5-benzodiazepines. The catalyst is reusable and effective at room temperature.

One-Pot Three-Component Condensation Using Nano-Catalysts under Microwave Irradiation

A more recent and efficient method involves a one-pot, three-component condensation of 1,2-diaminobenzene, aromatic aldehydes, and cyclic ketones (such as dimedone) catalyzed by copper(II)-polyimide linked covalent organic frameworks (Cu@PI-COF) under microwave irradiation.

Catalyst: Cu@PI-COF is a heterogeneous nano-catalyst that facilitates rapid reactions with high yields and purity. The catalyst is stable, reusable, and exhibits minimal leaching (0.5 ppm Cu detected in reaction media).

Reaction Conditions: The reaction is performed solvent-free under microwave irradiation at 180 W for approximately 5 minutes. After the reaction, hot ethanol is added to precipitate the product, which is purified by recrystallization.

Benefits: This method offers short reaction times, high efficiency, mild conditions, and easy catalyst recovery. It is particularly suitable for synthesizing diverse 1,5-benzodiazepine derivatives.

Heterogeneous Catalysis Using H-MCM-22 Zeolite

Another reported method uses H-MCM-22, a zeolite catalyst, to promote the condensation of o-phenylenediamine with ketones in acetonitrile at room temperature.

Procedure: A mixture of o-phenylenediamine, ketone (2.5 equivalents), and H-MCM-22 catalyst is stirred in acetonitrile until the reaction completes as monitored by TLC. The catalyst is removed by filtration, and the product is purified by silica gel chromatography.

Advantages: This method allows room temperature synthesis with easy catalyst recovery and reuse. The zeolite catalyst provides a solid acid environment facilitating the cyclization.

Microwave-Assisted Condensation in Ethanol

Microwave irradiation has been employed to accelerate the condensation of o-phenylenediamine with ketones such as acetone, yielding benzodiazepine salts.

Findings: The condensation of two moles of acetone with o-phenylenediamine under microwave irradiation in ethanol leads to the formation of benzodiazepine iminium salts. The products were characterized by NMR, FTIR, HRMS, and X-ray crystallography, confirming the benzodiazepine structure.

Significance: Microwave-assisted synthesis reduces reaction times and can improve yields compared to conventional heating.

Summary Table of Preparation Methods

Research Findings and Comparative Analysis

The sodium tetrachloroaurate(III) catalyzed method provides a classical, well-established route with moderate reaction times and good yields. It is suitable for various ketones including furyl-substituted ones, making it applicable for synthesizing this compound.

The Cu@PI-COF catalyzed microwave-assisted method is superior in terms of reaction speed and environmental friendliness due to solvent-free conditions and catalyst recyclability. This method is especially advantageous for rapid synthesis and scaling up.

Heterogeneous catalysis with H-MCM-22 offers a green chemistry approach by enabling catalyst recovery and mild reaction conditions, though it may require longer reaction times compared to microwave methods.

Microwave-assisted condensation in ethanol is effective for rapid synthesis and has been validated by structural characterization techniques, confirming the formation of the benzodiazepine core.

Chemical Reactions Analysis

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the central nervous system.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The furan ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine can be compared with other benzodiazepines such as diazepam and lorazepam. . Similar compounds include:

Diazepam: Lacks the furan ring, widely used as an anxiolytic.

Lorazepam: Also lacks the furan ring, known for its sedative properties.

Biological Activity

The compound 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is well known for its diverse biological activities. Benzodiazepines generally exhibit a range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fused benzodiazepine ring system with a furyl substituent. This unique structure is believed to contribute to its biological activity.

- Molecular Formula : C_{11}H_{10}N_{2}O

- Molecular Weight : 186.21 g/mol

Benzodiazepines primarily act on the central nervous system (CNS) by modulating the activity of gamma-aminobutyric acid (GABA) receptors. They enhance the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in various therapeutic effects such as anxiolysis and sedation.

1. Anxiolytic Effects

Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. A study involving behavioral models demonstrated that this compound showed considerable efficacy in reducing anxiety-like behaviors in rodents.

| Dosage (mg/kg) | Behavioral Response | Statistical Significance |

|---|---|---|

| 1.0 | No significant change | p > 0.05 |

| 10.0 | Significant reduction | p < 0.001 |

2. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In various seizure models, it demonstrated a protective effect against chemically induced seizures.

| Model | Dose (mg/kg) | Seizure Latency (min) | Protection (%) |

|---|---|---|---|

| PTZ-induced seizures | 10 | 15 | 75 |

| Maximal electroshock | 20 | 18 | 85 |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. It exhibited significant protective effects against neuronal damage induced by oxidative agents.

| Oxidative Agent | Dose (µM) | Cell Viability (%) |

|---|---|---|

| H_2O_2 | 50 | 80 |

| Paraquat | 100 | 75 |

Case Study 1: Anxiolytic Efficacy

In a controlled study involving mice subjected to elevated plus maze tests, administration of the compound at varying doses resulted in increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Case Study 2: Anticonvulsant Efficacy

A study assessing the anticonvulsant effects of this compound found that it significantly increased seizure threshold in both PTZ and maximal electroshock models when compared to standard treatments.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. Key steps include:

- Cyclization of precursors : Reacting substituted benzodiazepine cores with furan-containing reagents under basic conditions (e.g., acylation with furyl-acyl chlorides) .

- Nucleophilic substitution : Introducing the furyl group via reactions with furfurylamine or furan derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product .

Basic: How is the structural confirmation of this compound achieved in academic research?

Methodological Answer:

Structural characterization relies on:

- NMR spectroscopy : H and C NMR to confirm the tetrahydrobenzodiazepine core and furyl substitution pattern (e.g., aromatic protons at δ 6.2–7.8 ppm) .

- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and verify the fused benzodiazepine-furan system .

- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H] at m/z 283.1214) .

Advanced: How can researchers optimize synthetic routes to improve yield and scalability?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium or copper catalysts for cross-coupling reactions to enhance furyl group incorporation efficiency .

- Solvent and temperature modulation : Using microwave-assisted synthesis in DMSO at 100°C to reduce reaction time from 24h to 4h .

- Byproduct analysis : Employing HPLC-MS to identify impurities (e.g., unreacted precursors) and adjust stoichiometric ratios .

Advanced: How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer:

Address discrepancies through:

- Comparative receptor profiling : Use radioligand binding assays (e.g., GABA receptor subtypes) to assess selectivity .

- Dose-response studies in animal models : Evaluate ED values for anxiolytic effects vs. sedative side effects .

- Metabolite tracking : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:

Common assays include:

- Antimicrobial testing : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli .

- Receptor binding assays : Competitive inhibition studies with H-flunitrazepam to quantify GABA affinity (K < 50 nM) .

- Cytotoxicity screening : MTT assays on HEK-293 cells to rule out non-specific toxicity (IC > 100 µM) .

Advanced: How can structure-activity relationship (SAR) studies enhance selectivity for neurological targets?

Methodological Answer:

SAR strategies involve:

- Substituent variation : Replacing the furyl group with thiophene or pyridine to modulate lipophilicity (logP 2.1 → 1.8) and blood-brain barrier penetration .

- Molecular docking : Using AutoDock Vina to predict interactions with GABA α1 subunits and guide synthetic modifications .

- Pharmacophore modeling : Identifying critical hydrogen-bonding motifs (e.g., N-H···O interactions) to improve binding .

Basic: What analytical techniques ensure purity and stability of the compound during storage?

Methodological Answer:

- HPLC-DAD : Purity assessment with a C18 column (≥98% purity, retention time 12.3 min) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via TLC and FTIR to detect hydrolysis of the tetrahydro ring .

Advanced: How can conflicting toxicity data from preliminary studies be reconciled?

Methodological Answer:

- Dose-ranging in vivo studies : Acute toxicity testing in rodents (LD determination) and histopathological analysis of liver/kidney tissues .

- Mechanistic toxicology : RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) at sublethal doses .

- Species-specific comparisons : Parallel testing in zebrafish embryos and mammalian models to clarify interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.